REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[O:8])[CH:2]=1.[CH3:9]OS([O-])(=O)=O.C[S+](C)C.[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl.O>[O:8]1[CH2:9][CH:7]1[C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].C[S+](C)C
|
Name
|
|
Quantity
|
62 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution is set stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
the mixture subsequently refluxed for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a red oil, which
|
Type
|
DISTILLATION
|
Details
|
is subjected to Kugelrohr distillation under high vacuum at 150° C.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 838 mg | |
YIELD: CALCULATEDPERCENTYIELD | 28.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[O:8])[CH:2]=1.[CH3:9]OS([O-])(=O)=O.C[S+](C)C.[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl.O>[O:8]1[CH2:9][CH:7]1[C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].C[S+](C)C
|
Name
|
|
Quantity
|
62 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution is set stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
the mixture subsequently refluxed for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a red oil, which
|
Type
|
DISTILLATION
|
Details
|
is subjected to Kugelrohr distillation under high vacuum at 150° C.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 838 mg | |
YIELD: CALCULATEDPERCENTYIELD | 28.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[O:8])[CH:2]=1.[CH3:9]OS([O-])(=O)=O.C[S+](C)C.[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl.O>[O:8]1[CH2:9][CH:7]1[C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].C[S+](C)C
|
Name
|
|
Quantity
|
62 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution is set stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
the mixture subsequently refluxed for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a red oil, which
|
Type
|
DISTILLATION
|
Details
|
is subjected to Kugelrohr distillation under high vacuum at 150° C.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 838 mg | |
YIELD: CALCULATEDPERCENTYIELD | 28.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |